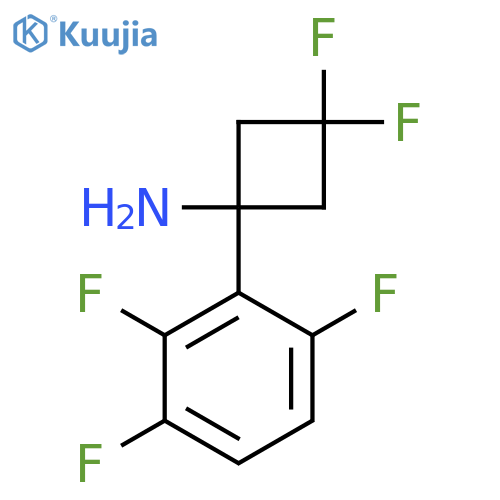

Cas no 2228155-21-1 (3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine)

2228155-21-1 structure

商品名:3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine

- EN300-1942748

- 2228155-21-1

-

- インチ: 1S/C10H8F5N/c11-5-1-2-6(12)8(13)7(5)9(16)3-10(14,15)4-9/h1-2H,3-4,16H2

- InChIKey: PSEJHFFSGAQLAC-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(C2C(=CC=C(C=2F)F)F)(C1)N)F

計算された属性

- せいみつぶんしりょう: 237.05769007g/mol

- どういたいしつりょう: 237.05769007g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1942748-0.1g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-1942748-2.5g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1942748-10g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 10g |

$6390.0 | 2023-09-17 | ||

| Enamine | EN300-1942748-5g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 5g |

$4309.0 | 2023-09-17 | ||

| Enamine | EN300-1942748-10.0g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-1942748-5.0g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1942748-0.25g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1942748-1.0g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-1942748-1g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 1g |

$1485.0 | 2023-09-17 | ||

| Enamine | EN300-1942748-0.5g |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |

2228155-21-1 | 0.5g |

$1426.0 | 2023-09-17 |

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2228155-21-1 (3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量